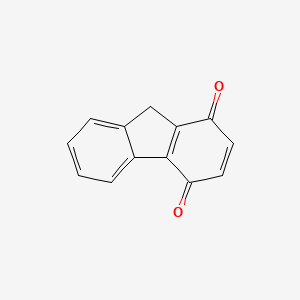

1h-Fluorene-1,4(9h)-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

42523-54-6 |

|---|---|

Molecular Formula |

C13H8O2 |

Molecular Weight |

196.20 g/mol |

IUPAC Name |

9H-fluorene-1,4-dione |

InChI |

InChI=1S/C13H8O2/c14-11-5-6-12(15)13-9-4-2-1-3-8(9)7-10(11)13/h1-6H,7H2 |

InChI Key |

NYWRUQLZBKRJCW-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C(=O)C=CC3=O |

Origin of Product |

United States |

Synthetic Methodologies for 1h Fluorene 1,4 9h Dione and Its Derivatives

Direct Synthetic Approaches to 1H-Fluorene-1,4(9H)-dione

Direct synthetic routes to the this compound core often involve the construction of the fluorenone framework followed by the introduction or modification of functional groups to yield the desired dione (B5365651) structure.

Conventional Multistep Synthetic Pathways

Classical approaches to the synthesis of fluorenone derivatives often rely on intramolecular cyclization reactions of appropriately substituted biphenyl (B1667301) precursors. A common strategy involves the Friedel-Crafts acylation of a substituted benzene (B151609) ring with a phthalic anhydride (B1165640) derivative, followed by cyclization to form the fluorenone skeleton. Subsequent functional group manipulations, such as demethylation and oxidation, can then be employed to arrive at the target 1,4-dione.

One historical approach, detailed in early literature, involves the synthesis of fluorenone-1,4-quinone, which is tautomeric to 1-hydroxy-9H-fluoren-9-one-4-one. google.com Such syntheses often start from biphenyl-2-carboxylic acid derivatives, which can be cyclized under acidic conditions to form the corresponding fluorenone. nih.govgoogle.com For instance, the intramolecular Friedel-Crafts acylation of a biphenyl-2-carboxylic acid provides a direct route to the tricyclic core. chemistrysteps.comwikipedia.orgorganic-chemistry.org

Another conventional strategy that can be adapted for the synthesis of the fluorenone core is the Robinson annulation. This method involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a six-membered ring, which can be a key step in constructing a portion of the fluorenone system.

A significant precursor for obtaining this compound is 1,4-dihydroxy-9H-fluoren-9-one. The synthesis of this intermediate can be achieved through various multistep sequences, often starting from simpler aromatic compounds. The final and critical step in the synthesis of this compound from this precursor is the oxidation of the dihydroxy functionality to the corresponding quinone. Various oxidizing agents have been employed for this transformation, including Fremy's salt and hypervalent iodine reagents, to regioselectively yield the desired quinone. nih.gov

| Starting Material Example | Key Reactions | Intermediate/Product | Reference(s) |

| Biphenyl-2-carboxylic acid | Intramolecular Friedel-Crafts acylation | Fluorenone derivative | nih.govgoogle.comchemistrysteps.comwikipedia.orgorganic-chemistry.org |

| 1,4-Dimethoxybenzene | Friedel-Crafts reaction, cyclization | 1,4-Dimethoxyfluorenone | ijcce.ac.ir |

| 1,4-Dihydroxy-9H-fluoren-9-one | Oxidation | This compound | nih.gov |

Catalyst-Mediated Synthesis Protocols

Modern synthetic chemistry has introduced a variety of catalyst-mediated protocols that offer more efficient and selective routes to fluorenone derivatives. These methods often involve transition metal catalysts that facilitate the formation of key carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of the biphenyl backbone, a key structural motif in fluorenone synthesis. The Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an arylboronic acid, is a widely used method for this purpose. Once the substituted biphenyl is formed, subsequent intramolecular cyclization can yield the fluorenone core. For instance, a regioselective Suzuki-Miyaura cross-coupling has been reported for the synthesis of 1,4-diaryl-9H-fluoren-9-ones from the bis(triflate) of 1,4-dihydroxy-9H-fluoren-9-one.

The Sonogashira coupling, which couples terminal alkynes with aryl or vinyl halides, has also been employed in the synthesis of fluorenone derivatives. This reaction allows for the introduction of alkyne functionalities, which can then be further elaborated to construct the fluorenone ring system.

| Reaction Type | Reactants | Catalyst System | Product Type |

| Suzuki-Miyaura Coupling | Aryl halide, Arylboronic acid | Palladium catalyst, Base | Biphenyl derivative |

| Sonogashira Coupling | Terminal alkyne, Aryl halide | Palladium catalyst, Copper co-catalyst, Base | Arylalkyne |

A notable palladium-catalyzed method is the annulation of arynes by 2-haloarenecarboxaldehydes, which provides a direct route to substituted fluoren-9-ones in good yields. nih.gov This approach avoids the use of harsh oxidizing agents and strong mineral acids.

Copper-catalyzed reactions have also emerged as valuable methods for the synthesis of heterocyclic and carbocyclic compounds. While specific examples for the direct synthesis of this compound are less common, copper-catalyzed cyclization and annulation reactions of appropriately functionalized precursors can be envisioned as a potential route to the fluorenone core. These reactions often proceed through mechanisms involving oxidative addition and reductive elimination steps, facilitated by the copper catalyst.

Lewis acids play a crucial role in promoting various organic transformations, including intramolecular cyclizations. In the context of fluorenone synthesis, Lewis acids can be used to catalyze the intramolecular Friedel-Crafts acylation of biphenyl-2-carboxylic acids or their derivatives. chemistrysteps.comwikipedia.orgorganic-chemistry.org Strong Lewis acids like aluminum chloride (AlCl₃) are traditionally used, but milder and more selective Lewis acids are continuously being explored. These catalysts activate the carbonyl group, facilitating the electrophilic attack on the adjacent aromatic ring to form the tricyclic fluorenone system. For instance, the condensation of 9-fluorenone (B1672902) with phenol (B47542) to produce 9,9-bis(4-hydroxyphenyl)fluorene (B116638) is catalyzed by acidic conditions, highlighting the role of acid catalysis in reactions involving the fluorenone scaffold. nih.gov

Environmentally Benign Synthetic Methodologies

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly synthetic methods for fluorenones. A key area of focus is the use of safer and more sustainable oxidizing agents and reaction conditions.

The aerobic oxidation of fluorene (B118485) and its derivatives to the corresponding fluorenones represents a significant advancement in this area. wikipedia.org This method utilizes molecular oxygen from the air as the primary oxidant, often in the presence of a base such as potassium hydroxide, in a suitable solvent like tetrahydrofuran. google.com This process is advantageous as it avoids the use of stoichiometric amounts of hazardous and expensive oxidizing agents, generating water as the only byproduct. Such methods offer high yields and purity with simple workup procedures. researchgate.net

| Green Chemistry Approach | Key Feature | Example Application | Reference(s) |

| Aerobic Oxidation | Use of air as the oxidant | Oxidation of 9H-fluorene to 9-fluorenone | wikipedia.orggoogle.comresearchgate.net |

| Catalytic Oxidation | Use of H₂O₂ as a clean oxidant | Oxidation of dihydroxyarenes to quinones | daneshyari.com |

| Photoredox/Electrochemistry | Use of light or electricity | Functionalization of quinones | chimia.ch |

Synthesis of Structurally Related Fluorene-Dione Compounds

The construction of the fluorene-dione skeleton often relies on strategies that build upon the synthesis of its constituent parts, namely fluorenone and indane-1,3-dione.

Strategies for Fluorenone and Indane-1,3-dione Derivative Synthesis

The synthesis of fluorenones, which are characterized by a 9H-fluoren-9-one core, is well-documented. researchgate.net Classical methods often involve the intramolecular Friedel-Crafts acylation of biphenyl derivatives or the oxidation of fluorene precursors. wikipedia.org For instance, the oxidation of the methylene (B1212753) bridge in fluorene using various oxidizing agents is a direct route to the fluorenone core. wikipedia.orggoogle.com

Indane-1,3-dione serves as another crucial building block. A primary synthetic route to indane-1,3-dione involves the base-catalyzed condensation of dialkyl phthalates with alkyl acetates, followed by hydrolysis and decarboxylation of the resulting intermediate. mdpi.com This method allows for the formation of the five-membered dicarbonyl ring system that is a key feature of this compound. The reactive methylene group in indane-1,3-dione also makes it a versatile precursor for Knoevenagel condensation reactions to introduce further complexity. mdpi.com

| Precursor | Reaction Type | Key Reagents/Conditions | Product |

| Fluorene | Oxidation | Air, Alkali, Phase Transfer Catalyst | 9-Fluorenone |

| 2-Biphenylcarboxylic acid | Intramolecular Cyclization | Strong Acid (e.g., H₂SO₄) | 9-Fluorenone |

| Dialkyl phthalate | Condensation/Decarboxylation | Alkyl acetate, Base (e.g., NaOEt) | Indane-1,3-dione |

| Indane-1,3-dione | Knoevenagel Condensation | Aldehyde/Ketone, Base (e.g., piperidine) | 2-Substituted Indane-1,3-dione |

Multicomponent Reaction (MCR) Methodologies

Multicomponent reactions (MCRs) offer an efficient strategy for synthesizing complex molecular architectures in a single step. In the context of fluorene-related structures, isocyanide-based MCRs have been employed to create diverse and complex derivatives starting from 9-isocyanofluorene. rug.nl While direct MCRs for this compound are less common, the principles have been applied to synthesize structurally analogous azafluorenones (indeno[1,2-b]pyridines) starting from indane-1,3-dione, showcasing the potential of MCRs in building fused-ring systems. rug.nl

Cycloaddition Reactions in Fluorene-Dione Systems

Cycloaddition reactions provide a powerful and atom-economical pathway to the fluorene-dione core. A notable example is the rhodium-catalyzed [2+2+2] cycloaddition. This method can assemble substituted fluorenones from diynes and a suitable 2π partner, such as 3-acetoxyindenones, which act as surrogates for highly reactive benzocyclopentynone. This approach is versatile and allows for the generation of various fluorenone derivatives in good yields. beilstein-journals.org The reaction proceeds through a rhodacyclopentadiene intermediate, which then undergoes insertion of the indenone to form the tricyclic product. beilstein-journals.org

Another strategy involves the Diels-Alder reaction, where an indene (B144670) derivative can act as a dienophile, reacting with a diene to construct a tetrahydrofluorene intermediate, which can be subsequently dehydrogenated.

Dehydrogenative Coupling Approaches

Transition-metal-catalyzed cross-dehydrogenative coupling (CDC) has emerged as a state-of-the-art method for forming C-C bonds via dual C-H functionalization. Palladium-catalyzed oxidative dehydrogenative cyclization of benzophenones is a concise route to fluorenone derivatives. acs.org This method avoids the need for pre-functionalized starting materials and demonstrates excellent functional group compatibility. acs.org Similarly, palladium-catalyzed reactions using a transient directing group can synthesize fluorenones directly from benzaldehydes and aryl iodides through a C(sp²)-H functionalization cascade. acs.org These approaches represent an efficient and step-economical alternative to traditional multi-step syntheses. researchgate.net

| Catalyst System | Substrate Type | Reaction Description | Product |

| Palladium(II) Acetate / Oxidant | Benzophenones | Intramolecular dual C-H functionalization | Substituted Fluorenones |

| Palladium(II) / Anthranilic Acid | Benzaldehydes + Aryl Iodides | Transient directing group-assisted cascade | Substituted Fluorenones |

Derivatization Strategies for Functionalization

Once the fluorene core is assembled, further derivatization is often necessary to tune its properties for specific applications.

Regioselective Functionalization of the Fluorene Core

Achieving regioselectivity in the functionalization of the fluorene core is crucial for developing materials and pharmaceuticals with precise structures. The acidity of the C9-H protons (pKa ≈ 22.6 in DMSO) on the fluorene ring makes the C9 position a primary site for functionalization. wikipedia.org Deprotonation with a base generates a stable, nucleophilic fluorenyl anion that readily reacts with various electrophiles. wikipedia.org

For functionalizing the aromatic rings, electrophilic substitution reactions such as chlorination can be directed to specific positions. For example, direct chlorination of fluorene with N-chlorosuccinimide (NCS) can yield 2,7-dichlorofluorene. nih.gov Subsequent Friedel-Crafts chloroacetylation of this derivative can be directed to the C4 position, producing 2,7-dichloro-4-(chloroacetyl)fluorene, which serves as a versatile intermediate for further nucleophilic substitution reactions. nih.gov These strategies allow for the controlled introduction of functional groups onto the fluorene skeleton, enabling the synthesis of a wide array of derivatives.

Synthetic Methodologies for this compound and its Derivatives

The synthesis of this compound and its derivatives involves a variety of chemical transformations that allow for the introduction of diverse functionalities. These methodologies can be broadly categorized into modifications of the dione moiety, nucleophilic substitution reactions on the fluorene framework, and electrophilic functionalization of the aromatic rings. These approaches provide access to a wide range of fluorene-dione analogs with tailored electronic and steric properties.

2 Modifications at the Dione Moiety

The dione moiety of this compound is a versatile functional group that can undergo several modifications to yield a variety of derivatives. These reactions primarily target the carbonyl groups and the active methylene bridge, enabling the construction of more complex molecular architectures.

One common modification involves condensation reactions with various nucleophiles. For instance, the reaction of the dione with hydrazines or primary amines can yield the corresponding hydrazones or imines. A notable example is the condensation with thiosemicarbazide (B42300), often catalyzed by a few drops of acetic acid in a solvent like ethanol, to produce thiosemicarbazones. nih.gov This reaction proceeds via nucleophilic attack of the thiosemicarbazide on the carbonyl carbons, followed by dehydration.

Another significant reaction is the Knoevenagel condensation, which takes place at the active methylene group (C9). Due to the presence of two flanking carbonyl groups, the protons at the C9 position are acidic and can be readily deprotonated by a base, such as piperidine, to form a reactive enolate. This enolate can then react with aldehydes or ketones to form a new carbon-carbon double bond. mdpi.com This method is instrumental in synthesizing C9-substituted fluorene-dione derivatives.

Furthermore, the dione moiety can undergo oxidation. For instance, oxidation with reagents like selenium dioxide can convert one of the methylene groups adjacent to a carbonyl to a ketone, leading to a trione (B1666649) derivative. mdpi.com This transformation introduces an additional reactive site and can significantly alter the electronic properties of the molecule.

| Reaction Type | Reagents | Product Type | Reference |

| Condensation | Thiosemicarbazide, Acetic Acid (cat.), Ethanol | Thiosemicarbazone | nih.gov |

| Knoevenagel Condensation | Aldehyde/Ketone, Piperidine, Ethanol | C9-substituted derivative | mdpi.com |

| Oxidation | Selenium Dioxide | Trione derivative | mdpi.com |

3 Nucleophilic Substitution Reactions in Fluorene-Dione Frameworks

Nucleophilic substitution reactions on the fluorene-dione framework typically occur on the aromatic rings, especially when they are substituted with suitable leaving groups, such as halogens. The presence of the electron-withdrawing dione moiety can activate the aromatic system towards nucleophilic attack.

In a typical nucleophilic aromatic substitution (SNAr) reaction, a nucleophile attacks an aromatic ring that is substituted with a good leaving group and electron-withdrawing groups. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. For fluorene-dione systems, if a halogen substituent is present on one of the aromatic rings, it can be displaced by a variety of nucleophiles.

Common nucleophiles used in these reactions include amines, alkoxides, and thiolates. For example, the reaction of a bromo-substituted fluorene-dione with an amine in the presence of a base can lead to the corresponding amino-fluorene-dione derivative. The reaction conditions, such as solvent, temperature, and the nature of the base, can significantly influence the reaction outcome and yield.

The table below summarizes representative nucleophilic substitution reactions that could be applied to a hypothetical halogenated fluorene-dione framework.

| Nucleophile | Leaving Group | Typical Conditions | Product |

| Amine (R-NH2) | Bromine | Base (e.g., K2CO3), High-boiling solvent (e.g., DMF), Heat | Amino-fluorene-dione |

| Alkoxide (R-O-) | Chlorine | Corresponding alcohol as solvent, Heat | Alkoxy-fluorene-dione |

| Thiolate (R-S-) | Fluorine | Polar aprotic solvent (e.g., DMSO), Room Temperature | Thioether-fluorene-dione |

4 Electrophilic Functionalization Approaches

Electrophilic functionalization of this compound provides a direct method for introducing substituents onto the aromatic rings. The dione moiety is an electron-withdrawing group, which deactivates the aromatic rings towards electrophilic attack and directs incoming electrophiles primarily to the meta-positions relative to the carbonyl groups. lkouniv.ac.in

Standard electrophilic aromatic substitution reactions can be employed to functionalize the fluorene-dione core. wikipedia.org These include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO2+) as the electrophile. lkouniv.ac.in Halogenation, such as bromination or chlorination, typically requires a Lewis acid catalyst like FeBr3 or AlCl3 to polarize the halogen molecule and generate a more potent electrophile. lkouniv.ac.in

Another approach to functionalization involves the generation of highly reactive superelectrophilic fluorenyl cations. nih.gov This can be achieved by treating a suitable fluorene precursor with a superacid. The resulting dicationic species is a powerful electrophile that can react with a variety of weak nucleophiles, such as nitriles and alcohols, to yield functionalized fluorene derivatives. nih.gov

The following table outlines common electrophilic aromatic substitution reactions and the corresponding reagents.

| Reaction | Electrophile | Reagents | Typical Product | Reference |

| Nitration | NO2+ | HNO3, H2SO4 | Nitro-fluorene-dione | lkouniv.ac.in |

| Bromination | Br+ | Br2, FeBr3 | Bromo-fluorene-dione | lkouniv.ac.in |

| Sulfonation | SO3 | Fuming H2SO4 | Fluorene-dione sulfonic acid | lkouniv.ac.in |

| Friedel-Crafts Acylation | RCO+ | RCOCl, AlCl3 | Acyl-fluorene-dione | wikipedia.org |

| Reaction with Superelectrophile | Dicationic fluorenyl cation | Superacid, Nucleophile (e.g., RCN, ROH) | Functionalized fluorene | nih.gov |

Advanced Characterization Techniques for 1h Fluorene 1,4 9h Dione Research

Spectroscopic Analysis Methodologies for Structural Elucidation

Spectroscopic techniques are fundamental to the characterization of 1H-Fluorene-1,4(9H)-dione, providing detailed information about its atomic connectivity, functional groups, and electronic behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound in solution. Through the analysis of ¹H and ¹³C NMR spectra, the precise chemical environment of each hydrogen and carbon atom can be determined.

¹³C NMR: The carbon NMR spectrum provides complementary information, revealing signals for each unique carbon atom. The carbonyl carbons (C=O) are the most deshielded, typically appearing far downfield (δ 180-200 ppm). The aromatic and vinylic carbons would resonate in the δ 120-150 ppm range, while the aliphatic CH₂ carbon at the 9-position would appear at a significantly higher field.

Table 1: Predicted NMR Data for this compound

| Technique | Atom Type | Predicted Chemical Shift (δ, ppm) | Key Features |

| ¹H NMR | Aromatic Protons | 7.0 - 8.5 | Complex multiplets, deshielded by C=O groups. |

| Vinylic Proton | 6.5 - 7.5 | Singlet or doublet, deshielded by adjacent C=O. | |

| Aliphatic (C9-H₂) | 3.5 - 4.5 | Singlet, characteristic of fluorenyl CH₂. | |

| ¹³C NMR | Carbonyl (C=O) | 180 - 200 | Two distinct signals for the two ketone groups. |

| Aromatic/Vinylic | 120 - 150 | Multiple signals corresponding to the sp² carbons. | |

| Aliphatic (C9) | 35 - 50 | Single signal for the sp³ methylene (B1212753) carbon. |

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups and probe the vibrational modes of this compound.

FTIR Spectroscopy: The FTIR spectrum is dominated by strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups. For α,β-unsaturated ketone systems like that in the fluorenedione ring, these C=O stretching bands are typically observed in the 1650-1700 cm⁻¹ region. Additional characteristic bands include C=C stretching vibrations from the aromatic rings (around 1450-1600 cm⁻¹) and C-H stretching vibrations for both aromatic and aliphatic protons (above and below 3000 cm⁻¹, respectively).

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for the non-polar bonds. The symmetric vibrations of the carbon skeleton, such as the aromatic ring breathing modes, often give rise to strong Raman signals. The C=O stretching modes are also Raman active and can be used to corroborate FTIR data. The combination of both techniques provides a comprehensive vibrational profile of the molecule.

Table 2: Characteristic Vibrational Frequencies for Fluorenedione Systems

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Conjugated) | FTIR | 1650 - 1700 | Strong |

| C=C Stretch (Aromatic) | FTIR/Raman | 1450 - 1600 | Medium to Strong |

| C-H Stretch (Aromatic) | FTIR | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | FTIR | 2850 - 2960 | Medium |

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides insight into the electronic structure of this compound by measuring the transitions of electrons from lower to higher energy orbitals upon absorption of light. ufg.brkhanacademy.org The extended π-conjugated system, which includes the fluorene (B118485) backbone and the dione (B5365651) functionality, gives rise to characteristic absorption bands.

The spectrum is typically characterized by two main types of transitions:

π → π* transitions: These high-intensity absorptions usually occur in the UV region (typically < 350 nm) and arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system.

n → π* transitions: These are lower-intensity absorptions that occur at longer wavelengths, often extending into the visible region (> 350 nm). libretexts.orgyoutube.com They involve the excitation of an electron from a non-bonding orbital (the lone pair on the carbonyl oxygen) to an antibonding π* orbital. libretexts.orgyoutube.com For related indenofluorene-dione derivatives, strong absorptions are seen around 310-330 nm, with a much weaker, broad absorption in the 450–550 nm range, consistent with these transition types. beilstein-journals.org

The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the solvent polarity, providing further information about the nature of the electronic transitions.

Table 3: Typical Electronic Transitions in Fluorenedione Derivatives

| Transition Type | Typical λmax Range (nm) | Molar Absorptivity (ε) | Associated Orbitals |

| π → π | 250 - 350 | High (~10⁴ M⁻¹cm⁻¹) | Aromatic & enone π system |

| n → π | 350 - 550 | Low (<10³ M⁻¹cm⁻¹) | Carbonyl lone pairs (n) to π* system |

Mass spectrometry (MS) is a critical technique for confirming the molecular weight and elemental formula of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₃H₈O₂). This technique can distinguish the target compound from other species with the same nominal mass but different elemental compositions, serving as a definitive confirmation of its identity.

Fragmentation Analysis: In addition to the molecular ion peak (M⁺), the mass spectrum displays fragment ions that provide structural information. Common fragmentation pathways for quinone-like structures involve the sequential loss of neutral carbon monoxide (CO) molecules, which would result in characteristic fragment peaks in the spectrum of this compound.

Coupled Techniques (GC-MS): Gas Chromatography-Mass Spectrometry (GC-MS) can be used to assess the purity of a sample. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides identification for each separated peak, making it an effective tool for detecting and identifying any synthetic impurities or degradation products. nih.gov

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. iaea.org

By growing a suitable single crystal of this compound, its molecular structure can be determined with exceptional precision. mdpi.com Single-crystal X-ray diffraction analysis yields accurate measurements of bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and revealing its conformational preferences. mdpi.comresearchgate.net

Furthermore, this technique elucidates the packing of molecules within the crystal lattice. For planar, conjugated molecules like fluorenediones, intermolecular interactions such as π-stacking are crucial. beilstein-journals.org The analysis reveals key parameters like the interplanar distance between stacked aromatic systems, which directly influences the material's electronic properties and potential for charge transport in organic electronic applications. beilstein-journals.orgrsc.org Studies on related indenofluorene-dione systems have revealed close interplanar spacings of approximately 3.4 Å, indicating significant π-π interactions. beilstein-journals.org

Table 4: Representative Single-Crystal X-ray Diffraction Data for a Fluorenedione Analogue

| Parameter | Description | Typical Value |

| Crystal System | The symmetry class of the crystal lattice. | Monoclinic or Triclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/n or P-1 |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a ≈ 6 Å, b ≈ 11 Å, c ≈ 15 Å; α ≈ 100°, β ≈ 98°, γ ≈ 104° |

| Bond Lengths (C=O) | The distance between the carbon and oxygen atoms of the carbonyl. | ~1.22 Å |

| Bond Lengths (C=C) | The distance between sp² carbons in the rings. | ~1.38 - 1.48 Å |

| π-stacking Distance | The perpendicular distance between parallel aromatic planes. | ~3.4 Å |

Crystallographic Analysis of Crystal Packing Motifs and Intermolecular Interactions

Crystallographic analysis, primarily through single-crystal X-ray diffraction, is a powerful technique to elucidate the three-dimensional arrangement of molecules in a crystalline solid. This analysis provides precise information on bond lengths, bond angles, and the spatial orientation of molecules, which dictates the material's bulk properties. For fluorene-based compounds, the crystal packing is of particular interest as it governs the intermolecular electronic coupling, a key factor in the performance of organic electronic devices.

While the specific crystal structure of this compound is not detailed in the available literature, the study of analogous fluorene derivatives reveals common packing motifs. These motifs are largely influenced by non-covalent intermolecular interactions, such as π-π stacking and hydrogen bonding. For instance, in many fluorene derivatives, molecules self-assemble into well-ordered structures.

Key Crystal Packing Motifs in Fluorene Derivatives:

Herringbone Packing: In this arrangement, the long axes of adjacent molecules are tilted with respect to each other, resembling the pattern of herringbone fabric. This motif is common in aromatic compounds and is driven by a combination of π-π and C-H···π interactions.

π-π Stacking: This involves the face-to-face arrangement of the planar aromatic rings of adjacent molecules. The distance between the stacked rings is a critical parameter, with shorter distances generally leading to better electronic communication between molecules.

Hydrogen Bonding: The presence of carbonyl groups in this compound suggests the potential for hydrogen bonding interactions, either with solvent molecules in solvated crystals or with other functional groups in co-crystals. These directional interactions can significantly influence the crystal packing.

The table below summarizes representative intermolecular interaction data from related fluorene compounds to illustrate the typical distances and geometries observed.

| Interaction Type | Compound Type | Typical Distance (Å) | Significance |

| π-π Stacking | Substituted Fluorenones | 3.3 - 3.5 | Facilitates charge transport |

| C-H···π | Fluorene Derivatives | 2.7 - 2.9 | Influences molecular orientation |

| C-H···O | Carbonyl-containing Fluorenes | 2.3 - 2.6 | Directs crystal packing |

Note: The data in this table is representative of various fluorene derivatives and is intended to provide a comparative context for the potential interactions in this compound.

Electrochemical Investigation Techniques

Electrochemical techniques are instrumental in characterizing the redox properties of molecules, providing information about their ability to accept or donate electrons. For a compound like this compound, which possesses electron-withdrawing carbonyl groups, understanding its electron-accepting capabilities is of prime importance.

Cyclic Voltammetry for Redox Behavior Analysis

Cyclic voltammetry (CV) is a widely used electrochemical technique to probe the redox behavior of chemical species. In a CV experiment, the potential at a working electrode is swept linearly with time between two set values, and the resulting current is measured. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information on the redox potentials and the stability of the electrochemically generated species.

For fluorene-based electron acceptors, cyclic voltammetry typically reveals one or more reversible or quasi-reversible reduction waves. researchgate.net The potential at which these reduction events occur is a measure of the compound's electron affinity. A more positive reduction potential indicates a stronger electron-accepting character. The reversibility of the redox process, indicated by the separation between the cathodic (reduction) and anodic (oxidation) peak potentials, provides insight into the stability of the resulting radical anion.

The table below presents hypothetical redox potential data for this compound, based on trends observed for similar fluorenone structures.

| Redox Process | Hypothetical Potential (V vs. Ag/AgCl) | Electrochemical Characteristics |

| First Reduction (Formation of Radical Anion) | -0.8 to -1.2 | Reversible one-electron process |

| Second Reduction (Formation of Dianion) | -1.3 to -1.7 | Often quasi-reversible or irreversible |

Disclaimer: The data in this table is hypothetical and is based on the electrochemical behavior of analogous fluorenone compounds. Actual experimental values for this compound may differ.

Other Voltammetric Methods in Research Context

While cyclic voltammetry is the most common technique for initial redox characterization, other voltammetric methods can provide more detailed information.

Square Wave Voltammetry (SWV): This technique offers higher sensitivity and better resolution than cyclic voltammetry, making it suitable for the analysis of complex redox systems or for detecting species at low concentrations.

Differential Pulse Voltammetry (DPV): Similar to SWV, DPV provides enhanced sensitivity and is often used for quantitative analysis.

Spectroelectrochemistry: This is a powerful hyphenated technique that combines electrochemistry with spectroscopy (e.g., UV-Vis-NIR or EPR). It allows for the in-situ characterization of the electronic structure and stability of electrochemically generated species, such as the radical anion of this compound. researchgate.net

These advanced electrochemical techniques, in conjunction with crystallographic analysis, are essential for building a comprehensive understanding of the physicochemical properties of this compound and for guiding the design of new materials with tailored functionalities.

Theoretical and Computational Investigations of 1h Fluorene 1,4 9h Dione

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic makeup of 1h-Fluorene-1,4(9h)-dione. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) has become a primary tool for investigating the ground-state properties of organic molecules due to its balance of accuracy and computational efficiency. In studies of related fluorenone systems, DFT methods, such as B3LYP with basis sets like 6-311+G(d), have been effectively used to optimize molecular geometries and calculate electronic properties. For this compound, DFT calculations would be crucial for determining key parameters such as bond lengths, bond angles, and dihedral angles, which define its three-dimensional structure.

Furthermore, DFT is employed to calculate electronic properties that provide a deeper understanding of the molecule's reactivity and stability. Natural Bond Orbital (NBO) analysis, for instance, can reveal details about charge distribution and intramolecular interactions. Such computational assessments have been performed on various novel synthesized thiosemicarbazones derived from fluorenone, where DFT was used to explore their electrical properties. researchgate.net The outcomes of these DFT studies generally show good alignment with experimental findings. researchgate.net

Table 1: Representative Ground State Properties of a Fluorenone Derivative Calculated using DFT

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | -688.45 |

| Dipole Moment (Debye) | 3.21 |

| HOMO Energy (eV) | -6.23 |

| LUMO Energy (eV) | -2.89 |

| HOMO-LUMO Gap (eV) | 3.34 |

Note: This data is illustrative and based on calculations for a related fluorenone derivative.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (like Configuration Interaction and Møller-Plesset perturbation theory), provide a rigorous approach to studying electronic configurations.

For molecules similar to this compound, such as fluorenone-sodium complexes, ab initio and hybrid DFT studies have been conducted to investigate their structures and electronic states. rsc.orgresearchgate.net These studies have successfully determined the most stable structures and the nature of the electronic ground and excited states. rsc.orgresearchgate.net The application of these methods to this compound would yield a precise description of its electronic wave function and a detailed understanding of its orbital structure.

Molecular Modeling and Simulation Methodologies

Molecular modeling and simulation techniques are essential for exploring the dynamic and structural aspects of this compound. These methods allow for the visualization and analysis of molecular shapes and the energies associated with different conformations.

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional geometry and conformational flexibility. Computational methods can be used to perform a systematic search of the conformational space of this compound to identify low-energy conformers. In related fluorene (B118485) derivatives, molecular geometry calculations using DFT have been employed to understand their spatial arrangement. nih.gov For this compound, these analyses would provide insights into the planarity of the ring system and the orientation of the ketone groups.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy and spatial distribution of these orbitals are critical in determining a molecule's electronic properties and reactivity. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and is related to the electronic absorption properties of the molecule.

For various indeno[1,2-b]fluorene derivatives, computational studies have shown that the positioning of substituents can significantly affect the HOMO and LUMO energy levels and, consequently, the HOMO-LUMO gap. bradleydrose.com Similar investigations on this compound would elucidate its electronic transition properties and potential for use in electronic materials. A direct and versatile strategy has been developed to modulate the optoelectronic properties of indeno[1,2-b]fluorene, leading to a considerable narrowing of the HOMO-LUMO energy gap to as low as 1.5 eV. rsc.orgucm.es

Table 2: Calculated Frontier Orbital Energies and HOMO-LUMO Gap for a Substituted Indeno[1,2-b]fluorene

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Indeno[1,2-b]fluorene Derivative | -5.51 | -3.46 | 2.05 |

Note: This data is for a related indeno[1,2-b]fluorene derivative and serves as a representative example. bradleydrose.com

Excited State Characterization through Computational Approaches

Understanding the behavior of molecules in their electronically excited states is crucial for applications in photochemistry and materials science. Computational methods provide invaluable tools for characterizing these excited states.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption and emission spectra of molecules. By applying TD-DFT, one can predict the vertical excitation energies and oscillator strengths, which correspond to the positions and intensities of peaks in the UV-visible spectrum. Studies on fluorenone and its derivatives have utilized TD-DFT to elucidate their excited-state dynamics. For instance, in a study on 9-fluorenone (B1672902), TD-DFT calculations at the B3LYP/6-311++G(d,p) level were used to determine the vertical excitation energies. nycu.edu.tw

Investigations into fluorene-based polymer blends have also employed TD-DFT to understand the relevant excited states, showing that the calculated excited states generally align with experimental observations. nih.gov The application of these computational approaches to this compound would provide a detailed picture of its photophysical properties, including the nature of its low-lying excited states and their potential deactivation pathways. Different TD-DFT methods have been evaluated for their accuracy in modeling the electronic properties of related compounds, with some providing highly accurate excitation energies. nih.gov

Simulation of Spectroscopic Responses and Optical Transitions

The spectroscopic responses and optical transitions of organic molecules are governed by the principles of quantum mechanics. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in simulating these properties.

A typical computational workflow for simulating the UV-Vis absorption spectrum of this compound would involve:

Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule in its electronic ground state. This is typically achieved using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed to ensure that the obtained structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.

Excited State Calculations: With the optimized ground-state geometry, TD-DFT calculations are performed to compute the vertical excitation energies and oscillator strengths of the electronic transitions. The excitation energies correspond to the wavelengths of light the molecule absorbs, while the oscillator strengths relate to the intensity of these absorptions.

The results of such simulations would provide valuable insights into the nature of the electronic transitions, distinguishing between, for example, localized π→π* transitions within the aromatic system and n→π* transitions involving the non-bonding electrons of the carbonyl oxygen atoms.

Table 1: Hypothetical Simulated Spectroscopic Data for this compound

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 450 | 0.05 | n→π |

| S₀ → S₂ | 380 | 0.65 | π→π |

| S₀ → S₃ | 320 | 0.12 | π→π* |

Note: This table is illustrative and not based on actual published data for this compound.

Analysis of Charge Transfer States and Electronic Transitions

The concept of charge transfer (CT) is fundamental to understanding the electronic behavior of many organic molecules. A charge transfer state is an excited electronic state where a significant amount of electron density is transferred from one part of the molecule (the electron donor) to another (the electron acceptor).

For this compound, the fluorene core can act as the electron-donating moiety, while the dione (B5365651) functional groups serve as the electron-accepting part. Computational analysis can quantify the extent of charge transfer for each electronic transition.

Methods to analyze charge transfer states include:

Visualization of Molecular Orbitals: Examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provides a qualitative picture of the primary electronic transition. For a CT state, the HOMO and LUMO would be localized on different parts of the molecule.

Charge Density Difference Plots: These plots visualize the redistribution of electron density upon excitation, offering a more detailed view of the charge transfer process.

Quantitative CT Descriptors: Various theoretical indices can be calculated to quantify the amount of charge transferred and the distance over which it moves.

Understanding the charge transfer characteristics is crucial for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where efficient charge separation and transport are desired.

Table 2: Hypothetical Analysis of Electronic Transitions for this compound

| Excited State | Nature of Transition | HOMO Localization | LUMO Localization |

| S₁ | n→π | Carbonyl Oxygen | C=O π system |

| S₂ | π→π* (with CT character) | Fluorene Ring | Dione Moiety |

| S₃ | π→π* | Fluorene Ring | Fluorene Ring |

Note: This table is illustrative and not based on actual published data for this compound.

Reaction Mechanism Elucidation in 1h Fluorene 1,4 9h Dione Chemistry

Mechanistic Pathways of Dione (B5365651) Formation and Transformation

The formation of the dione structure within a fluorene (B118485) framework can be conceptualized through various synthetic routes, primarily involving oxidation and cyclization reactions. The oxidation of fluorene to fluorenone, a related dione, has been a subject of mechanistic investigation. One proposed pathway for this transformation involves the deprotonation of fluorene by a base, such as a hydroxide ion, to form a carbanion. This intermediate then reacts with molecular oxygen, leading to the formation of the ketone group study.com.

Molecular orbital theory calculations have been employed to study the formation of dibenzofuran from 9-fluorenone (B1672902), a process that involves the transformation of the dione functionality. These studies suggest that the reaction can be initiated by the addition of a hydroxyl radical to the carbonyl carbon, followed by ring-opening of the fluorene system mdpi.com. The reaction channel from fluorene and O2 to 9-fluorenone and H2O is considered significant as it comprises only three elementary reactions with favorable standard reaction Gibbs energies mdpi.comnih.gov.

Another relevant transformation is the Robinson annulation, which has been utilized in the synthesis of substituted 3-hydroxy-9H-fluorene-2-carboxylates. This reaction proceeds through a Michael addition followed by an intramolecular aldol (B89426) condensation and subsequent dehydration to form the cyclic dione precursor mdpi.com. The regiochemistry of the dehydration step is a critical factor in determining the final product structure mdpi.com.

The transformation of diones can also be seen in the synthesis of indeno[1,2-b]fluorene-6,12-diones, which are precursors to a class of polycyclic conjugated hydrocarbons. These syntheses often involve multi-step sequences where the dione functionality is installed and sometimes further modified beilstein-journals.org.

Studies on Catalytic Mechanisms in Fluorene-Dione Synthesis

Catalysis plays a crucial role in the efficient synthesis of fluorene-based diones. Various catalytic systems have been developed for the synthesis of fluorenones, which share the core dione feature with 1H-fluorene-1,4(9H)-dione.

Palladium-catalyzed reactions, such as the cross-coupling of 1,1-diboronates with 2,2′-dibromobiphenyls, offer an efficient route to 9H-fluorene derivatives organic-chemistry.org. While not directly forming the dione, these methods create the fluorene backbone, which can then be oxidized.

N-Heterocyclic carbenes (NHCs) have been shown to catalyze the aerobic oxidation of substrates, a process that is relevant to the formation of dione functionalities. This method utilizes atmospheric oxygen as the terminal oxidant in a reaction cascade facilitated by electron transfer mediators researchgate.net.

Furthermore, a sustainable approach for the alkylation of fluorene has been developed using a well-defined, air-stable zinc catalyst with a tridentate redox non-innocent arylazo ligand. The proposed mechanism suggests that the one-electron reduced azo-anion radical species, formed in situ, acts as the active catalyst researchgate.net.

The following table summarizes some of the catalytic systems used in the synthesis of fluorene derivatives, which are precursors to fluorene-diones.

| Catalytic System | Reaction Type | Precursor | Product |

| Pd(0) | Cross-coupling | 1,1-diboronates and 2,2′-dibromobiphenyls | 9H-fluorene derivatives |

| N-Heterocyclic Carbene (NHC) | Aerobic Oxidation | - | Tetrasubstituted benzene (B151609) rings |

| Zinc(II)-Stabilized Azo-Anion Radical | Alkylation | 9H-fluorene and alcohols | 9-alkylated fluorenes |

Investigation of Reactive Intermediates and Transition States

The identification and characterization of reactive intermediates and transition states are key to understanding reaction mechanisms at a molecular level. In the context of fluorene chemistry, several studies have hypothesized the nature of these transient species.

In the biomimetic synthesis of polyarylated fluorene derivatives, it is proposed that phenoxy radicals are formed initially, which then undergo internal rearrangement to more thermodynamically stable carbon-centered radicals researchgate.net. The nature of these radical species has been investigated using experimental methods like EPR spectroscopy and theoretical DFT calculations researchgate.net.

Quantum chemical calculations have also been instrumental in elucidating the reaction coordinates, intermediates, and transition states for the formation of C-C bonds in reactions involving functionalized polycyclic aromatic hydrocarbons researchgate.net. These computational approaches provide valuable insights into the energetic profiles of reaction pathways.

The synthesis of fluorenes and 9,10-dihydrophenanthrenes from biaryl triazenes is another area where intermediates have been studied. Mechanistic research suggests that these reactions may proceed through concerted processes involving pentacoordinate carbocations.

Regioselectivity and Stereoselectivity in Reaction Processes

Regioselectivity and stereoselectivity are critical aspects of synthetic organic chemistry, particularly in the construction of complex polycyclic molecules like fluorene derivatives.

In the synthesis of 3-hydroxy-9H-fluorene-2-carboxylates via Robinson annulation, the regiochemistry of the dehydration of the annulation intermediate plays a crucial role in determining the final substitution pattern on the fluorene core mdpi.com.

The alkylation of fluorene catalyzed by a zinc(II)-stabilized azo-anion radical has been shown to be regioselective, yielding 9-alkylated fluorenes researchgate.net. This selectivity is important for the functionalization of the fluorene scaffold at a specific position.

Furthermore, enantioselective synthesis has been applied to create chiral fluorene-containing structures. For instance, an NHC-catalyzed enantioselective [4+2] cycloaddition of fluorene aldehydes with activated ketones has been developed researchgate.net. Additionally, the stereoselective synthesis of π-stacked grids with multiple chiral centers has been achieved using a coplanar and highly rigid 11,12-dihydroindeno[2,1-a]fluorene-11,12-diol as a synthon researchgate.net.

The enantioselective synthesis of fluorinated indolizidinone derivatives, while not directly involving fluorenes, demonstrates the use of organocatalysis to control stereochemistry in complex ring systems, a principle that is applicable to the synthesis of chiral fluorene-diones nih.gov.

Advanced Applications Research Methodologies and Investigative Frameworks

Methodologies for Investigating Photonic and Optoelectronic Functionalities

The exploration of fluorene-based compounds for photonic and optoelectronic applications hinges on a deep understanding of their interaction with light. This involves characterizing how they absorb and emit photons, as well as their response to high-intensity light fields. Methodologies in this domain are designed to probe fundamental photophysical processes, from single-photon events to complex nonlinear optical phenomena.

Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons. This phenomenon is of great interest for applications such as 3D microfabrication, optical data storage, and high-resolution biological imaging. The primary metric for quantifying this property is the 2PA cross-section (σ₂ or δ), typically measured in Goeppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴·s·photon⁻¹·molecule⁻¹).

Several techniques are employed to measure the 2PA cross-section of fluorene (B118485) derivatives:

Z-Scan Technique: This is a widely used method for characterizing third-order nonlinearities. In an "open-aperture" Z-scan, a solution of the sample is moved along the propagation axis (z-axis) of a focused laser beam. nih.gov The change in transmittance is measured as the sample passes through the focal point, where the intensity is highest. A dip in transmittance indicates 2PA or other nonlinear absorption processes. A comprehensive analysis of the Z-scan data, sometimes using modified equations to account for excited-state absorption and stimulated emission, allows for the determination of the 2PA cross-section. nih.gov

Two-Photon Induced Fluorescence (2PF): This method leverages the fluorescence emitted by a molecule following two-photon excitation. The intensity of the emitted fluorescence is proportional to the square of the incident laser intensity, a hallmark of 2PA. By comparing the 2PF intensity of the sample to that of a well-characterized reference standard under identical conditions, the 2PA cross-section of the sample can be calculated. ucf.edu This technique requires a tunable laser source, such as a Ti:sapphire femtosecond laser, to measure the 2PA spectrum across a range of wavelengths. ucf.edunih.gov

Pump-Probe Spectroscopy: Nondegenerate 2PA spectra can be recorded using femtosecond pump-probe experiments. In this setup, a high-intensity "pump" beam initiates the absorption process, while a low-intensity, broad-spectrum "probe" beam (often a white-light continuum) measures the resulting absorption changes. ucf.edunjit.edu This technique allows for the rapid characterization of a sample's 2PA spectrum. optica.org

Theoretical Calculations: Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are used to predict and rationalize the TPA properties of fluorene derivatives. These calculations can investigate the influence of different electron donor and acceptor groups on the 2PA cross-section, providing valuable insights for designing molecules with enhanced nonlinearities. rsc.org

Research has shown that fluorene derivatives can exhibit significant 2PA cross-sections, with values often enhanced by creating "push-pull" systems that incorporate electron-donating and electron-accepting groups. researchgate.netru.nl

Table 1: Two-Photon Absorption (2PA) Cross-Sections for Selected Fluorene Derivatives

| Compound/Derivative Class | Peak 2PA Cross-Section (GM) | Measurement Technique | Reference |

| Various Fluorene Derivatives | 700 - 5000 | Open-Aperture Z-Scan | nih.gov |

| Fluorene-Benzothiadiazole Copolymers | 220 - 2350 | Z-Scan | nih.gov |

| Fluorene with Phosphonate Group | 650 | Pump-Probe Spectroscopy | ucf.edunjit.edu |

| Fluorene with Nitro Group | 1300 | Pump-Probe Spectroscopy | ucf.edunjit.edu |

| Symmetric Fluorene Derivatives | 626 - 1743 | Not Specified | ru.nl |

Fluorescence spectroscopy is a cornerstone for characterizing the emissive properties of fluorene-based compounds. These studies provide critical information on emission color, efficiency, and the influence of the molecular environment, which is vital for applications in OLEDs and fluorescent probes.

Emission Profile Studies: Steady-state fluorescence spectroscopy is used to record the emission spectrum of a compound, revealing the wavelength of maximum emission (λₑₘ) and the spectral shape. By measuring emission in various solvents of differing polarity, researchers can study solvatochromic effects, where the emission color shifts with solvent polarity. researchgate.net This provides insight into the nature of the excited state, such as the presence of intramolecular charge transfer (ICT). researchgate.net

Quantum Yield Assessment: The fluorescence quantum yield (Φf or QY) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. horiba.com High quantum yields are desirable for bright emissive materials. There are two primary approaches for its measurement:

Relative Method: This is the most common technique and involves comparing the fluorescence intensity of the sample to that of a well-known fluorescence standard with a known quantum yield. horiba.com The sample and standard are prepared in dilute solutions with identical absorbance at the excitation wavelength. By measuring and integrating their emission spectra under the same instrumental conditions, the quantum yield of the unknown sample (Φₓ) can be calculated using the following equation:

Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

Where Φ is the quantum yield, Grad is the gradient from a plot of integrated fluorescence intensity versus absorbance, η is the refractive index of the solvent, and the subscripts X and ST denote the test sample and the standard, respectively. horiba.com Common standards include quinine sulfate, Rhodamine B, and 9,10-diphenylanthracene. horiba.comnih.gov

Absolute Method: This approach directly measures the photons emitted and absorbed without reference to a standard. The most common absolute method utilizes an integrating sphere. The sphere collects all emitted light from the sample, which is then measured by a detector. A comparison of measurements with the sample inside and outside the sphere, along with a measurement of the empty sphere, allows for the direct calculation of the quantum yield. researchgate.net Modern dedicated instruments, such as an absolute photoluminescence quantum yield spectrometer, automate this process. beilstein-journals.org

Other methods, such as those based on thermal lensing or conical diffraction, can also determine fluorescence quantum efficiency by measuring thermo-optical properties. mdpi.com For many fluorene derivatives, high fluorescence quantum yields, sometimes exceeding 0.7 or 70%, have been reported. ucf.edu

Table 2: Fluorescence Quantum Yields (Φf) of Selected Fluorene-Based Systems

| Compound/Derivative Class | Quantum Yield (Φf) | Solvent/State | Method | Reference |

| PFDPP Copolymers | ~0.47 | Chloroform | Not Specified | mdpi.com |

| Fluorene Ring System | >0.70 | Not Specified | Not Specified | ucf.edu |

| PFDPN-10 Copolymer | 0.44 | Aqueous Media | Relative (vs. Quinine Sulfate) | sci-hub.se |

| Spiro-fluorene Oligomer OD1 | 0.99 | Ethyl Acetate | Not Specified | researchgate.net |

| Spiro-fluorene Oligomer OD1 | 0.90 | Thin Film | Not Specified | researchgate.net |

Beyond two-photon absorption, the broader field of nonlinear optics (NLO) encompasses a range of phenomena that occur at high light intensities, which are crucial for technologies like optical switching and frequency conversion. Fluorenone-based materials, in particular, are excellent platforms for engineering materials with significant NLO responses. researchgate.netru.nl

Methodologies for assessing NLO properties include:

Harmonic Generation: Techniques like Second Harmonic Generation (SHG) and Third Harmonic Generation (THG) are used to probe second- and third-order NLO susceptibilities, respectively. researchgate.netru.nl In SHG, two photons of a particular frequency interact with the NLO material to generate a single photon with twice the frequency (half the wavelength). This effect is only possible in non-centrosymmetric materials.

Electric Field Induced Second Harmonic (EFISH) Generation: This technique is used to measure the second-order hyperpolarizability (β) of molecules in solution. An external DC electric field is applied to the sample, which breaks the centrosymmetry of the isotropic solution and allows for the measurement of a second-harmonic signal. ru.nl

Hyper-Rayleigh Scattering (HRS): Also known as harmonic light scattering, HRS is another powerful technique to determine the first hyperpolarizability (β) of molecules in solution. It relies on detecting the incoherent scattering of light at the second harmonic frequency, which does not require an external electric field. researchgate.net

Pump-Probe Spectroscopy: As mentioned for 2PA, femtosecond pump-probe techniques can be used to characterize a range of NLO phenomena, including excited-state absorption (ESA), saturable absorption (SA), and reverse saturable absorption (RSA), which are important for applications like optical limiting. optica.orgresearchgate.net

The design strategy for enhancing NLO properties in fluorene derivatives often involves creating "push-pull" systems, where electron-donating and electron-accepting groups are linked through the conjugated π-system of the fluorene core. researchgate.netru.nl

Understanding what happens to a molecule in the incredibly short time after it absorbs light is the focus of excited-state dynamics research. These investigations are critical for optimizing the performance of optoelectronic devices and photofunctional materials. For fluorene derivatives, these studies reveal the pathways for energy relaxation, charge transfer, and inter- and intramolecular energy transfer.

Key investigative frameworks include:

Time-Resolved Fluorescence Spectroscopy: This is a primary tool for studying excited-state dynamics. Techniques like Time-Correlated Single Photon Counting (TCSPC) can measure fluorescence lifetimes, providing information on the rates of both radiative and non-radiative decay processes. mdpi.com Time-resolved emission spectra (TRES) can track the evolution of the fluorescence spectrum over time (from picoseconds to nanoseconds), revealing processes like solvent relaxation and excited-state reactions. nsf.govnih.govnih.govacs.org

Transient Absorption (TA) Spectroscopy: Also known as flash photolysis or pump-probe spectroscopy, this technique uses an ultrashort laser pulse (pump) to excite the sample and a second, time-delayed pulse (probe) to measure the change in absorption. This allows researchers to monitor the populations of excited states and transient species (like triplet states or radical ions) on timescales from femtoseconds to milliseconds. researchgate.net

Time-Resolved Infrared (TRIR) Spectroscopy: This method provides structural information about transient species. By probing vibrational transitions in the excited state, TRIR can track changes in molecular geometry and bonding following photoexcitation. rsc.org

Quantum Chemical Calculations: Theoretical modeling is used in conjunction with experimental data to build a comprehensive picture of the excited states. nsf.govnih.govnih.govacs.org Calculations can identify the energies and characteristics of different excited singlet and triplet states, helping to interpret the complex relaxation dynamics observed experimentally. nih.govnih.gov

Studies on fluorene derivatives have revealed complex relaxation dynamics involving multiple excited singlet states, with solvent interactions like hydrogen bonding playing a key role in mediating the relaxation pathways. nsf.govnih.govnih.gov In copolymers, efficient intramolecular Förster Resonance Energy Transfer (FRET) from fluorene units to lower-energy acceptor units is a common and critical process for tuning emission color. sci-hub.se

Research Frameworks for Organic Electronic Device Integration

The successful integration of novel fluorene-based compounds into functional devices like OLEDs requires a systematic research framework. This process spans from initial material characterization to device fabrication and rigorous performance testing, with feedback loops to guide further molecular design.

The development of fluorene-based materials for OLEDs follows a well-established methodological pipeline designed to assess their suitability and optimize device performance.

Fundamental Property Characterization: Before device fabrication, the synthesized compounds undergo thorough photophysical and electrochemical evaluation.

Photophysical Analysis: This includes measuring UV-Vis absorption and photoluminescence spectra in solution and as thin films to determine absorption/emission maxima and solid-state effects. mdpi.comresearchgate.net The fluorescence quantum yield and lifetime are also quantified.

Electrochemical Analysis: Cyclic voltammetry (CV) is used to determine the oxidation and reduction potentials of the material. From these values, the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be estimated. rsc.org These energy levels are critical for ensuring efficient charge injection and transport within the multilayer OLED structure. Alternatively, techniques like photoemission yield spectroscopy can be used to directly measure the ionization potential (HOMO level). mdpi.comresearchgate.net

Device Fabrication: OLEDs are typically fabricated on patterned indium tin oxide (ITO) coated glass substrates. The multilayer structure, consisting of a hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), electron transport layer (ETL), and cathode, is deposited layer-by-layer.

Thermal Vacuum Evaporation: For small molecules, this is the most common deposition technique. The organic materials and metal cathode are heated in a high-vacuum chamber (typically <10⁻⁶ Torr) and sublime, condensing as uniform thin films on the substrate. mdpi.comresearchgate.net

Solution Processing: For polymeric or soluble small molecules, layers can be deposited from solution using techniques like spin-coating.

Device Performance Testing: Once fabricated, the OLEDs are encapsulated to prevent degradation from oxygen and moisture and then subjected to rigorous testing.

Electroluminescence (EL) Measurement: The device is powered on, and its light output is analyzed. This yields the EL spectrum (to determine the emission color and compare it to the photoluminescence), and the CIE (Commission Internationale de l'Éclairage) color coordinates. rsc.org

Current Density-Voltage-Luminance (J-V-L) Characterization: The core performance metrics are derived from these measurements. As the voltage is varied, the current flowing through the device and the light output (luminance, measured in cd/m²) are recorded. From this data, key efficiency parameters are calculated:

Current Efficiency (cd/A): Measures how effectively charge carriers are converted into light.

External Quantum Efficiency (EQE, %): Represents the ratio of photons emitted from the device to the number of electrons injected. rsc.orgrsc.org

Turn-on Voltage: The voltage at which the device begins to emit a measurable amount of light (e.g., 1 cd/m²). rsc.org

This comprehensive approach, combining material science with device engineering, allows researchers to establish structure-property relationships and systematically improve the performance of fluorene-based OLEDs. mdpi.comresearchgate.net

Table 3: Performance Metrics for an Exemplary Fluorene-Based Blue OLED

| Parameter | Value |

| Peak Electroluminescence (λₑₗ) | 421 nm |

| CIE Coordinates (x, y) | (0.15, 0.10) |

| Maximum Current Efficiency | 3.22 cd/A |

| Maximum Power Efficiency | 2.30 lm/W |

| Maximum External Quantum Efficiency (EQE) | 2.58% |

| Data for an SFX-Ad based emitter. rsc.org |

Investigative Strategies for Organic Field-Effect Transistor (OFET) System Design

The design and characterization of Organic Field-Effect Transistors (OFETs) incorporating 1H-Fluorene-1,4(9H)-dione as the active semiconductor layer involve a systematic and multi-faceted investigative approach. This strategy aims to correlate the molecular structure of the compound with its thin-film morphology and, ultimately, its electrical performance in a device context.

A foundational aspect of this investigation is the fabrication of OFET devices, typically in a bottom-gate, top-contact or bottom-gate, bottom-contact configuration. These devices are usually built on a silicon wafer that acts as the gate electrode, with a layer of silicon dioxide (SiO2) serving as the gate dielectric. The surface of the dielectric is often treated with a self-assembled monolayer, such as octadecyltrichlorosilane (OTS), to promote favorable growth of the organic semiconductor film. The this compound active layer is then deposited, commonly through solution-based techniques like spin-coating or drop-casting, or via vacuum deposition. The choice of deposition method and the processing parameters, such as solvent, solution concentration, and substrate temperature, are critical variables that are systematically optimized to achieve well-ordered crystalline thin films.

Once fabricated, the electrical characteristics of the OFETs are meticulously measured in a controlled environment, often under an inert atmosphere to exclude the influence of oxygen and moisture. The primary parameters of interest are the charge carrier mobility (µ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). The charge carrier mobility, a measure of how quickly charge carriers move through the semiconductor, is typically calculated from the transfer characteristics of the device in the saturation regime. The on/off ratio, which is the ratio of the drain current when the transistor is "on" to when it is "off," is a crucial parameter for digital applications. The threshold voltage indicates the gate voltage required to turn the device on.

To gain a deeper understanding of the structure-property relationships, the morphology and microstructure of the this compound thin films are extensively analyzed using techniques such as Atomic Force Microscopy (AFM) and X-ray Diffraction (XRD). AFM provides insights into the surface topography and grain structure of the film, while XRD is used to determine the molecular packing and crystallinity. These morphological and structural data are then correlated with the measured electrical performance to establish a comprehensive understanding of how processing conditions influence the final device characteristics. researchgate.netresearchgate.net

| Parameter | Investigative Technique | Purpose |

| Device Architecture | Photolithography, Shadow Masking | To create well-defined source, drain, and gate electrodes. |

| Thin Film Deposition | Spin-coating, Drop-casting, Vacuum Deposition | To deposit a uniform and high-quality active layer of this compound. |

| Electrical Characterization | Semiconductor Parameter Analyzer | To measure key performance metrics such as charge carrier mobility, on/off ratio, and threshold voltage. |

| Morphological Analysis | Atomic Force Microscopy (AFM) | To visualize the surface topography and grain boundaries of the semiconductor film. |

| Structural Analysis | X-ray Diffraction (XRD) | To determine the molecular packing, crystallinity, and orientation of the molecules in the thin film. |

Research Methodologies for Organic Solar Cell Component Analysis

The evaluation of this compound as a component in organic solar cells (OSCs), particularly as a non-fullerene acceptor, follows a rigorous set of research methodologies designed to assess its photovoltaic performance and elucidate the underlying photophysical processes. These investigations typically involve the fabrication and characterization of bulk heterojunction (BHJ) solar cell devices.

The fabrication process begins with the preparation of a substrate, usually indium tin oxide (ITO) coated glass, which serves as the transparent anode. A hole transport layer (HTL) is then deposited on the ITO, followed by the active layer. The active layer is a blend of a donor material (typically a conjugated polymer) and the this compound as the acceptor. The ratio of the donor to acceptor materials and the choice of solvent for the blend are critical parameters that are systematically varied to optimize the morphology and performance of the active layer. An electron transport layer (ETL) and a metal cathode (e.g., aluminum) are subsequently deposited to complete the device.

The performance of the fabricated OSCs is evaluated under simulated solar illumination (e.g., AM 1.5G at 100 mW/cm²). The key photovoltaic parameters measured are the open-circuit voltage (Voc), the short-circuit current density (Jsc), the fill factor (FF), and the power conversion efficiency (PCE). The current density-voltage (J-V) characteristics are the primary source for these parameters.

The optical and electrochemical properties of this compound are also thoroughly characterized. UV-Vis absorption spectroscopy is used to determine the material's light-harvesting capabilities and its optical bandgap. Cyclic voltammetry is employed to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These energy levels are crucial for ensuring efficient charge transfer at the donor-acceptor interface. Theoretical calculations using Density Functional Theory (DFT) are often employed to complement the experimental findings and provide deeper insights into the electronic structure and properties of the molecule. rsc.orgku.ac.ae

| Parameter | Investigative Technique | Purpose |

| Device Fabrication | Spin-coating, Doctor Blading | To create a well-defined multilayer structure of the organic solar cell. |

| Photovoltaic Performance | Solar Simulator, Source Meter | To measure the current density-voltage (J-V) characteristics and determine Voc, Jsc, FF, and PCE. |

| Spectral Response | External Quantum Efficiency (EQE) Measurement System | To determine the wavelength-dependent efficiency of photon-to-charge carrier conversion. |

| Optical Properties | UV-Vis Spectroscopy | To determine the absorption spectrum and optical bandgap of this compound. |

| Electrochemical Properties | Cyclic Voltammetry | To determine the HOMO and LUMO energy levels. |

| Theoretical Modeling | Density Functional Theory (DFT) | To calculate the electronic structure and predict the properties of the molecule. |

Methodologies for Biosensing and Sensor Development Research

The development of biosensors based on this compound leverages its potential for specific molecular interactions, which can be transduced into a measurable signal. The research in this area is centered on designing and fabricating sensor platforms and then systematically evaluating their performance in terms of sensitivity, selectivity, and response time. A common approach is to functionalize the this compound molecule to create a receptor that can selectively bind to a target analyte.

Spectroscopic Methodologies for Analyte Interaction Analysis

Spectroscopic techniques are central to understanding the interaction between this compound-based sensors and target analytes. These methods provide detailed information about the binding events at a molecular level.

UV-Vis and Fluorescence Spectroscopy: These are the most commonly employed techniques. The binding of an analyte to the sensor molecule can induce changes in its electronic structure, leading to a shift in the absorption or emission wavelength (a chromogenic or fluorogenic response). Titration experiments are performed by incrementally adding the analyte to a solution of the sensor and monitoring the changes in the UV-Vis or fluorescence spectrum. This allows for the determination of the binding stoichiometry (e.g., using Job's plot analysis) and the binding constant, which quantifies the affinity of the sensor for the analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR titration is a powerful tool to elucidate the specific binding sites and the nature of the interaction. Changes in the chemical shifts of the protons on the sensor molecule upon the addition of the analyte can pinpoint the exact location of the interaction. This information is invaluable for understanding the recognition mechanism and for further optimizing the sensor design. nih.gov

The following table summarizes the application of these spectroscopic methodologies:

| Spectroscopic Technique | Information Obtained | Experimental Approach |

| UV-Vis Spectroscopy | Changes in absorption spectrum, binding stoichiometry | Titration of the sensor with the analyte and monitoring changes in the absorption peaks. |

| Fluorescence Spectroscopy | Changes in emission spectrum, binding affinity, limit of detection | Titration of the sensor with the analyte and monitoring changes in fluorescence intensity and wavelength. |

| ¹H NMR Spectroscopy | Identification of binding sites, structural changes upon binding | Titration of the sensor with the analyte in a deuterated solvent and monitoring changes in proton chemical shifts. |

Research on Selective Recognition and Sensing Mechanisms

A critical aspect of biosensor development is ensuring high selectivity, meaning the sensor responds only to the target analyte and not to other interfering species. Research into the selective recognition and sensing mechanisms of this compound-based sensors involves a combination of experimental and computational approaches.

Selectivity Studies: The selectivity of the sensor is evaluated by testing its response to a range of potential interfering analytes that are structurally similar to the target or are commonly found in the sample matrix. The response of the sensor to the target analyte is compared to its response to the interfering species. A highly selective sensor will show a significant response only in the presence of the target analyte.